molecular formula C15H17NO4 B4068825 ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate

ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate

Cat. No.: B4068825
M. Wt: 275.30 g/mol
InChI Key: GXFFQUPVBLZFPK-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate is an organic compound with a complex structure It is characterized by the presence of a cyano group, an isopropoxyphenyl group, and an oxopropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl cyanoacetate with 4-isopropoxybenzaldehyde in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate
  • Ethyl 3-cyano-3-(4-ethoxyphenyl)-2-oxopropanoate
  • Ethyl 3-cyano-3-(4-propoxyphenyl)-2-oxopropanoate

Uniqueness

Ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate is unique due to the presence of the isopropoxy group, which can influence its reactivity and interaction with biological targets. This structural feature can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

ethyl 3-cyano-2-oxo-3-(4-propan-2-yloxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-4-19-15(18)14(17)13(9-16)11-5-7-12(8-6-11)20-10(2)3/h5-8,10,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFFQUPVBLZFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-cyano-3-(4-isopropoxyphenyl)-2-oxopropanoate

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